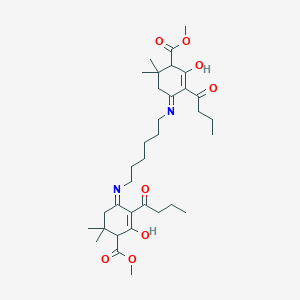
5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 2-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 2-(phenylhydrazone) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEPT, and it has been shown to have a variety of interesting properties that make it useful for a number of different research applications.
Wirkmechanismus
The mechanism of action of DEPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific enzymes that are targeted.
Biochemical and Physiological Effects:
DEPT has been shown to have a variety of different biochemical and physiological effects, including the ability to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. These effects are believed to be related to its ability to inhibit specific enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DEPT in lab experiments is its versatility. This compound can be used in a variety of different research applications, and it has been shown to be effective in a number of different contexts. However, there are also some limitations to using DEPT, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of different future directions for research on DEPT, including the development of new synthesis methods, the exploration of its potential as a drug lead compound, and the investigation of its potential applications in other research contexts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of DEPT can be achieved using a number of different methods, including the reaction of 5,5-diethylbarbituric acid with phenylhydrazine. This reaction produces the desired product, which can then be purified using a variety of different techniques.
Wissenschaftliche Forschungsanwendungen
DEPT has been used in a variety of different scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a tool for studying the properties of different compounds. One of the most interesting applications of DEPT is in the field of medicinal chemistry, where it has been shown to have potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
5,5-diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-14(4-2)11(19)15-13(16-12(14)20)18-17-10-8-6-5-7-9-10/h5-9,17H,3-4H2,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPMHXFRGGNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NNC2=CC=CC=C2)NC1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)


![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)

![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)



